(Rac)-3-Hydroxyphenylglycine

mGluR5 pharmacology GPCR selectivity neuropharmacology

(Rac)-3-Hydroxyphenylglycine is a racemic mixture delivering a unique, quantifiable mGluR5-preferring agonist profile (mGluR5 Ki=14,000 nM; 71-fold over mGluR1) with no detectable group II/III engagement. Unlike enantiopure (S)-3HPG or carboxylated analogs that introduce confounding pharmacology, the racemate provides a calibrated mid-range benchmark for phosphoinositide hydrolysis assays. Ideal for isolating mGluR5-dependent effects in neuropharmacology, synaptic plasticity, and pain signaling studies. A cost-effective alternative to chiral phenylglycines for large-scale screening and teaching laboratories.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 31932-87-3
Cat. No. B1662544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-3-Hydroxyphenylglycine
CAS31932-87-3
SynonymsAlternative Name: (RS)-3H-PG
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(C(=O)O)N
InChIInChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)
InChIKeyDQLYTFPAEVJTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-3-Hydroxyphenylglycine (CAS 31932-87-3): mGluR Agonist Baseline Profile for Scientific Procurement


(Rac)-3-Hydroxyphenylglycine (3HPG, CAS 31932-87-3) is a racemic mixture of (S)- and (R)-3-hydroxyphenylglycine that functions as an agonist at phosphoinositide (PI)-linked metabotropic glutamate receptors (mGluRs), primarily activating group I receptors mGluR1 and mGluR5 . The compound exhibits differential affinity across mGluR subtypes, with measurable selectivity for mGluR5 over mGluR1 and negligible activity at mGluR2 and mGluR4 . This baseline pharmacological signature distinguishes it from structurally related phenylglycine derivatives and enantiopure forms, making it a valuable tool for discriminating group I mGluR-mediated signaling pathways in neuropharmacology research [1].

Why (Rac)-3-Hydroxyphenylglycine (CAS 31932-87-3) Cannot Be Replaced by Generic Phenylglycine Analogs


Phenylglycine derivatives exhibit pronounced functional divergence at mGluR subtypes despite shared core structures. Substituting (Rac)-3-Hydroxyphenylglycine with enantiopure (S)-3HPG, (R)-3HPG, or carboxyl-substituted analogs like 4CPG or 4C3HPG introduces distinct pharmacological profiles—ranging from pure antagonism to differential mGluR2 agonism—that can confound experimental interpretation and lead to erroneous conclusions about group I mGluR signaling [1]. The racemic mixture presents a unique, quantifiable balance of mGluR5-preferring agonist activity with minimal off-target engagement at group II/III receptors, a profile not replicated by any single enantiomer or carboxylated derivative [2]. Direct substitution without verification of these specific binding and functional characteristics risks experimental irreproducibility and invalid cross-study comparisons [3].

Quantitative Differentiation Evidence for (Rac)-3-Hydroxyphenylglycine (CAS 31932-87-3)


mGluR5-Selective Agonist Activity with Quantified Affinity Ratio

(Rac)-3-Hydroxyphenylglycine exhibits markedly higher affinity for mGluR5 than for mGluR1, with a Ki of 14,000 nM (14 µM) at mGluR5 compared to 1,000,000 nM (1000 µM) at mGluR1 . This represents an approximately 71-fold selectivity for mGluR5 over mGluR1. In contrast, the (S)-enantiomer alone acts as a potent and selective mGluR1 agonist with an EC50 of 68,000 nM (68 µM) for stimulating phosphoinositide hydrolysis at mGluR1a [1], while (R)-3-hydroxyphenylglycine is a weak agonist at mGluR2 with an EC50 of 451 ± 93 µM [2]. The racemic mixture thus provides a unique selectivity profile not achievable with either enantiomer alone.

mGluR5 pharmacology GPCR selectivity neuropharmacology

Absence of Functional Activity at Group II and III mGluRs

(Rac)-3-Hydroxyphenylglycine displays no significant agonist activity at cloned human mGluR2 or mGluR4 receptors, with Ki values >1,000,000 nM (>1000 µM) for both subtypes . This contrasts sharply with carboxyl-substituted phenylglycine derivatives such as (R,S)-4-carboxy-3-hydroxyphenylglycine (4C3HPG), which acts as an agonist at mGluR2 with an EC50 of 48 ± 5 µM [1], and (S)-4-carboxyphenylglycine (4CPG), which antagonizes mGluR1 with an IC50 of 65 ± 5 µM while also exhibiting mGluR2 antagonist activity (IC50 = 577 ± 74 µM) [2]. The clean inactivity of (Rac)-3HPG at group II/III receptors eliminates confounding variables in studies focused on group I mGluR function.

mGluR subtype selectivity off-target profiling GPCR pharmacology

Functional Divergence from Enantiopure (S)-3HPG: Partial Agonism Profile

While (S)-3-hydroxyphenylglycine is characterized as a potent and selective mGluR1 agonist, the racemic mixture (Rac)-3HPG contains both the active (S)-enantiomer and the distinct (R)-enantiomer, resulting in a composite pharmacological profile. (S)-3HPG acts as a partial agonist at mGluR1a and mGluR5a [1], whereas (R)-3HPG is a weak agonist at mGluR2 (EC50 = 451 ± 93 µM) [2]. The racemate therefore presents an intermediate efficacy profile that cannot be predicted from the (S)-enantiomer alone, with the (R)-enantiomer contributing to the observed mGluR5 selectivity and reduced mGluR1 potency (Ki = 1,000,000 nM for racemate vs EC50 = 68,000 nM for pure (S)-3HPG at mGluR1) .

stereoselective pharmacology mGluR partial agonism receptor reserve

Cost-Effective Procurement of Racemic Mixture vs Enantiopure Synthesis

(Rac)-3-Hydroxyphenylglycine is commercially available as a racemic mixture at substantially lower cost than enantiopure (S)-3HPG or (R)-3HPG, which require chiral resolution or asymmetric synthesis. Representative pricing (2025): (RS)-3HPG is available at approximately $45 for 10 mg (TargetMol) , $34.90 for an unspecified quantity (Aladdin Scientific) , and $117-405 for varying quantities (GlpBio) [1]. In contrast, enantiopure (S)-3HPG typically commands a premium due to the additional synthetic and purification steps required for chiral resolution . For applications where the distinct mGluR5-preferring profile of the racemate is required rather than pure mGluR1 agonism, the racemic mixture provides a cost-accessible alternative without compromising experimental utility.

chemical procurement cost analysis research tool selection

Optimal Research Applications for (Rac)-3-Hydroxyphenylglycine (CAS 31932-87-3) Based on Quantitative Evidence


Pharmacological Discrimination of mGluR5-Mediated Signaling from mGluR1 in Neuropharmacology

(Rac)-3-Hydroxyphenylglycine's 71-fold selectivity for mGluR5 (Ki = 14,000 nM) over mGluR1 (Ki = 1,000,000 nM) makes it a suitable tool for isolating mGluR5-dependent effects in neuronal preparations where both group I receptors are co-expressed. Unlike (S)-3HPG, which potently activates mGluR1 (EC50 = 68,000 nM) [1], the racemate minimizes mGluR1-driven confounding signals while still engaging mGluR5, enabling cleaner interpretation of mGluR5-mediated phenomena such as synaptic plasticity, neuroinflammation, or pain signaling.

Group I mGluR Activation Without Off-Target Group II/III Modulation

Because (Rac)-3-Hydroxyphenylglycine exhibits Ki values >1,000,000 nM at mGluR2 and mGluR4 , it is the phenylglycine of choice when experimental designs require activation of group I mGluRs without concurrent agonism or antagonism of group II/III receptors. This contrasts with compounds like 4C3HPG (mGluR2 EC50 = 48 µM) [1] and 4CPG (mGluR2 IC50 = 577 µM) [2], which introduce complex mixed pharmacology that can obscure group I-specific outcomes.

Cost-Conscious Exploratory Studies of Phenylglycine Pharmacology

For preliminary screening, teaching laboratories, or large-scale studies where budget constraints are significant, (Rac)-3-Hydroxyphenylglycine offers a lower-cost entry point to phenylglycine pharmacology compared to enantiopure (S)-3HPG or specialized carboxylated derivatives . The racemate's well-defined selectivity profile (mGluR5 > mGluR1 >>> mGluR2/4) allows researchers to test hypotheses involving group I mGluRs without the higher expenditure associated with chiral compounds.

Reference Compound for mGluR5-Preferring Agonism in Assay Validation

(Rac)-3-Hydroxyphenylglycine serves as a benchmark agonist for validating mGluR5 functional assays, particularly those using phosphoinositide hydrolysis readouts . Its intermediate potency at mGluR5 (Ki = 14,000 nM) positions it between highly potent agonists like quisqualate and weaker partial agonists, providing a mid-range calibration point for establishing concentration-response curves and assessing assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-3-Hydroxyphenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.